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Abstract

DPM-1001 is a novel, orally bioavailable small molecule that has garnered significant interest
for its potential therapeutic applications in metabolic diseases. It functions as a potent and
selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key
negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, DPM-1001
enhances these signaling cascades, leading to improved glucose homeostasis and reduced
body weight in preclinical models.[2][3] This technical guide provides a comprehensive
overview of the chemical structure, a plausible synthetic route, and available preclinical data for
DPM-1001.

Chemical Structure and Properties

DPM-1001 is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone
and a characteristic side chain.[3]

Table 1: Chemical and Physical Properties of DPM-1001
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Chemical Formula C35H57N303

Molecular Weight 567.85 g/mol

CAS Number 1471172-27-6

Appearance White to off-white solid

Solubility Soluble in DMSO
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Plausible Synthesis of DPM-1001

While a specific, detailed synthesis protocol for DPM-1001 has not been publicly disclosed, a
plausible synthetic route can be devised based on the known synthesis of its analog,
trodusquemine, and general methods for the synthesis of aminosteroids. The key
transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain
onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative
of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at
the C-3 position that can be functionalized.

Experimental Protocol: Plausible Reductive Amination
for DPM-1001 Synthesis

Materials:
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» 3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate
C-17 side chain)

e NI1-(pyridin-2-ylmethyl)butane-1,4-diamine

e Sodium triacetoxyborohydride (NaBH(OACc)3) or sodium cyanoborohydride (NaBH3CN)

e Anhydrous dichloroethane (DCE) or methanol

e Acetic acid (catalytic amount)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

» Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

e To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-
(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic
acid.

 Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate.

¢ Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.
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o Extract the aqueous layer with dichloromethane (3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

 Purify the crude product by silica gel column chromatography using a suitable solvent
gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3(3-amino steroid
product, DPM-1001.

e Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity
and purity.

Mechanism of Action and Signaling Pathways

DPM-1001 exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin
and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR)
and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin
signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B,
DPM-1001 maintains the phosphorylated, active states of these key signaling molecules.[6]
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Leptin Signaling

Click to download full resolution via product page
Fig. 1: DPM-1001 Mechanism of Action on Insulin and Leptin Signaling Pathways.

Preclinical Data
In Vitro Potency

DPM-1001 is a potent inhibitor of PTP1B.

Table 2: In Vitro Activity of DPM-1001

Parameter Value Reference

IC50 100 nM 2]

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of DPM-
1001.
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Table 3: Summary of In Vivo Efficacy Study of DPM-1001 in Mice

Parameter

Details

Outcome Reference

Animal Model

Diet-induced obese

mice

[2]

Dosing Regimen

5 mg/kg, once dalily,
for up to 50 days (oral

or intraperitoneal)

Significant reduction
in body weight and 2]
improvement in

glucose tolerance

Key Findings

- Weight loss initiated
within 5 days of
treatment.- Improved
insulin and leptin

signaling.

[3]

Pharmacokinetic Profile

While detailed pharmacokinetic parameters are not fully published, DPM-1001 is known to be

orally bioavailable.[3][7]

Table 4. Known Pharmacokinetic Properties of DPM-1001

Parameter

Observation

Reference

Oral Bioavailability

Orally bioavailable in

[3]

preclinical models.

Blood-Brain Barrier

Crosses the blood-brain barrier

in preclinical models.

Experimental Protocols
PTP1B Inhibition Assay

Principle: The inhibitory activity of DPM-1001 on PTP1B can be determined by measuring the

dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a
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chromogenic product.

Materials:

Recombinant human PTP1B

p-Nitrophenyl phosphate (pNPP)

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

DPM-1001 stock solution in DMSO

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of DPM-1001 in the assay buffer.

e In a 96-well plate, add 10 pL of each DPM-1001 dilution (or DMSO for control).
e Add 80 pL of assay buffer containing PTP1B to each well.

e Pre-incubate the plate at 37°C for 15 minutes.

e Initiate the reaction by adding 10 uL of pNPP solution.

 Incubate the plate at 37°C for 30 minutes.

o Stop the reaction by adding 100 pL of 1 M NaOH.

» Measure the absorbance at 405 nm using a microplate reader.

o Calculate the percentage of inhibition for each concentration of DPM-1001 and determine
the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study Workflow
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Diet-Induced Obese Mice

Treatment Groups:
- Vehicle Control
- DPM-1001 (5 mg/kg/day)

!

Daily Dosing (Oral or IP)
for 50 days

!

Monitor:
- Body Weight
- Food Intake
- Glucose Tolerance (GTT)
- Insulin Tolerance (ITT)

!

Endpoint Analysis:
- Tissue Collection (Liver, Adipose)
- Western Blot for Signaling Proteins
(p-IR, p-AKT, p-STAT3)

Data Analysis and
Statistical Evaluation

Click to download full resolution via product page

Fig. 2: General workflow for an in vivo efficacy study of DPM-1001.

Conclusion

DPM-1001 is a promising preclinical candidate with a well-defined chemical structure and a
clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to
significant improvements in metabolic parameters in animal models of obesity and diabetes.
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The plausible synthetic route outlined, along with the provided experimental protocols, offers a
solid foundation for researchers and drug development professionals interested in further
investigating this compound and related analogs. Future studies should focus on elucidating
the detailed pharmacokinetic and toxicological profile of DPM-1001 to support its potential
progression into clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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